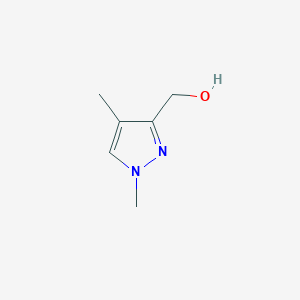
(1,4-Dimethyl-1H-pyrazol-3-YL)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,4-Dimethyl-1H-pyrazol-3-YL)methanol is an organic compound with the molecular formula C6H10N2O. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is known for its versatile applications in various fields, including chemistry, biology, and industry .
Mechanism of Action
Target of Action
Pyrazole-bearing compounds, which include (1,4-dimethyl-1h-pyrazol-3-yl)methanol, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
It is suggested that the compound interacts with its targets, leading to changes that result in its antileishmanial and antimalarial activities .
Biochemical Pathways
It is known that pyrazole-bearing compounds can have significant effects on various biochemical pathways, leading to their diverse pharmacological effects .
Result of Action
It is known that pyrazole-bearing compounds can have potent antileishmanial and antimalarial activities .
Biochemical Analysis
Biochemical Properties
(1,4-Dimethyl-1H-pyrazol-3-YL)methanol has been found to be involved in the oxidation reaction of catechol to o-quinone This suggests that it interacts with enzymes and other biomolecules involved in this biochemical reaction
Cellular Effects
Pyrazole derivatives have been reported to exhibit various biological activities, including antibacterial, anti-inflammatory, and anticancer properties . These activities suggest that this compound may influence cell function and impact cellular processes such as cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that pyrazoles can form unique coordination with metal ions, which can be used as a precursor for the development of metalloenzymes . This suggests that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that the compound is stable at room temperature
Metabolic Pathways
Given its involvement in the oxidation of catechol to o-quinone , it is likely that it interacts with enzymes and cofactors involved in this pathway
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,4-Dimethyl-1H-pyrazol-3-YL)methanol typically involves the condensation of appropriate starting materials under controlled conditions. One common method is the reaction of 3,5-dimethyl-1H-pyrazole with formaldehyde in the presence of a base, such as sodium hydroxide, to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires stringent control of reaction parameters, including temperature, pressure, and pH, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(1,4-Dimethyl-1H-pyrazol-3-YL)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols .
Scientific Research Applications
(1,4-Dimethyl-1H-pyrazol-3-YL)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of various chemicals and materials
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1H-pyrazole: A closely related compound with similar structural features.
1,3-Dimethyl-1H-pyrazol-5-yl)methanol: Another derivative with slight variations in the substitution pattern
Uniqueness
(1,4-Dimethyl-1H-pyrazol-3-YL)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metal ions and its potential biological activities make it a valuable compound for various applications .
Properties
IUPAC Name |
(1,4-dimethylpyrazol-3-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c1-5-3-8(2)7-6(5)4-9/h3,9H,4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTUVGILLGRMINB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1CO)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
881008-97-5 |
Source


|
| Record name | (1,4-dimethyl-1H-pyrazol-3-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
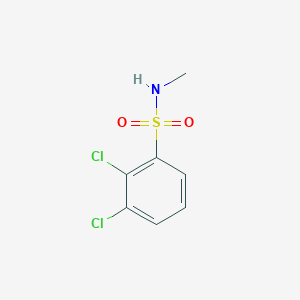
![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-1,2-oxazole-5-carboxamide](/img/structure/B2583522.png)
![2-(3,4-DIMETHYLPHENYL)-4-[3-(PYRIDIN-4-YL)-1,2,4-OXADIAZOL-5-YL]-1,2-DIHYDROISOQUINOLIN-1-ONE](/img/structure/B2583523.png)
![{3-[4-(1H-1,3-benzimidazol-1-yl)phenyl]-1H-pyrazol-1-yl}(4-chlorophenyl)methanone](/img/structure/B2583525.png)
![(6-fluoro-4-(4-methoxyphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone](/img/structure/B2583526.png)
![5-((2-Chlorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2583528.png)
![cis-2-[[(1,1-dimethylethoxy)carbonyl]amino]-4,4-difluoro-Cyclopentanecarboxylicacid](/img/structure/B2583529.png)
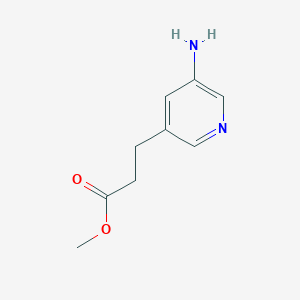
![N-[2-METHOXY-2-(5-METHYLTHIOPHEN-2-YL)ETHYL]-5-METHYL-1,2-OXAZOLE-3-CARBOXAMIDE](/img/structure/B2583532.png)

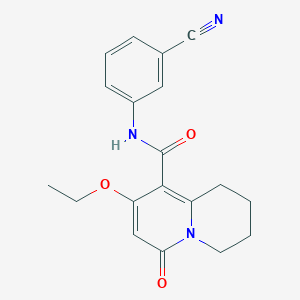
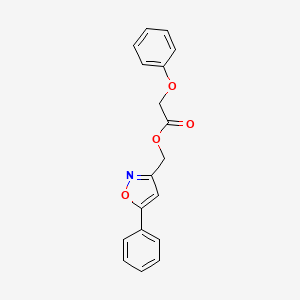
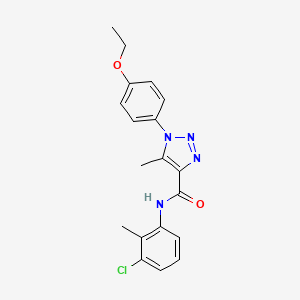
![1-[1-(5-Methylthiophene-2-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione](/img/structure/B2583541.png)
